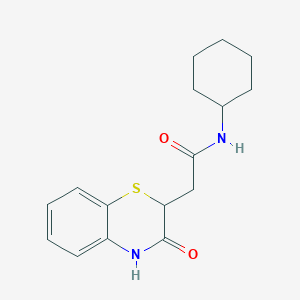

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C16H20N2O2S . It has an average mass of 304.407 Da and a monoisotopic mass of 304.124542 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, structure-based drug discovery (SBDD) approach has been used to generate various spiro scaffolds as novel bioisosteres of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” include its molecular weight, formula, and structure . Detailed properties such as melting point, boiling point, and density are not provided in the retrieved sources .Aplicaciones Científicas De Investigación

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. The structural simplicity and synthetic accessibility of benzothiazoles make them attractive for drug discovery and development. For instance, 2-arylbenzothiazoles are being explored for their potential as antitumor agents, indicating the increasing importance of the benzothiazole nucleus in medicinal chemistry (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Advanced Oxidation Processes

Benzothiazine derivatives, such as acetamides, play a role in environmental chemistry, particularly in the degradation of contaminants. Advanced oxidation processes (AOPs) utilizing these compounds can lead to the breakdown of recalcitrant pollutants, including pharmaceuticals like acetaminophen, into less harmful by-products. This research highlights the importance of such derivatives in enhancing the efficiency of wastewater treatment and mitigating environmental pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Synthetic Strategies for Benzothiazines

The synthesis of benzothiazines involves various strategies, emphasizing their industrial and pharmaceutical applications. These compounds serve as herbicides and are potential candidates for treating a range of diseases, including cancer, hypertension, and microbial infections. The diversity in synthetic methods allows for the exploration of novel benzothiazine derivatives with enhanced therapeutic or industrial functionalities (Mir, Dar, & Dar, 2020).

Anticancer Activities

Benzothiazole derivatives have been identified as potential chemotherapeutic agents due to their broad spectrum of biological properties. Recent research focuses on the structural modifications of benzothiazole scaffolds and their conjugates, revealing potent anticancer activities across various tumor models. These findings underscore the therapeutic potential of benzothiazole-based compounds in oncology, necessitating further exploration to optimize their efficacy and safety profiles (Ahmed et al., 2012).

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For instance, the mode of action of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin, had been identified as inhibition of protoporphyrinogen oxidase (protox) .

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSOKXBEEGOXQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(isopropylsulfanyl)-4-(4-methoxybenzyl)-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexane)-5(4H)-one](/img/structure/B431203.png)

![1-(isopentylsulfanyl)-4-(2-methylphenyl)-6,7-dihydrospiro(benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexane)-5(4H)-one](/img/structure/B431208.png)

![1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B431209.png)

![5-(4-methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B431211.png)

![2-(4-chlorophenyl)-3-[3-(4-iodophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B431213.png)

![2-(4-chlorophenyl)-3-[3-(2-ethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B431215.png)

![7-tert-butyl-3-(2-methylphenyl)-2-(pentylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431218.png)

![7-tert-butyl-2-(isopropylsulfanyl)-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B431221.png)

![3-chloro-N-[cyano(phenyl)methyl]-N-phenylpropanamide](/img/structure/B431222.png)

![2-[(4-isopropoxybenzyl)sulfanyl]-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431223.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B431226.png)